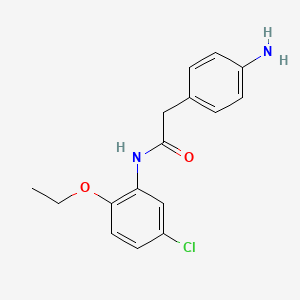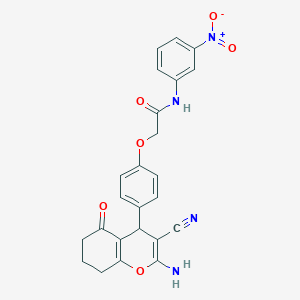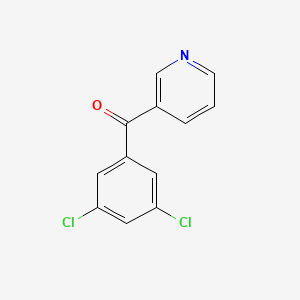
2-(3,5-Dichlorobenzoyl)benzothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorobenzoyl)benzothialdehyde is an organic compound with the molecular formula C14H8Cl2OS It is a derivative of benzothialdehyde, where the benzoyl group is substituted with two chlorine atoms at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobenzoyl)benzothialdehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with benzothialdehyde. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For industrial production, the synthesis of 3,5-dichlorobenzoyl chloride, a key intermediate, can be achieved through a multi-step process. This involves the sulfonation of benzoyl chloride, followed by catalytic chlorination and sulfur dioxide removal chlorination reactions. The use of quaternary phosphonium salt as a catalyst in the sulfur dioxide removal chlorination step enhances the reaction efficiency and yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,5-Dichlorobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)benzothialdehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorobenzoyl chloride: A key intermediate in the synthesis of 2-(3,5-Dichlorobenzoyl)benzothialdehyde.
2,3-Dichlorobenzoic acid: Another dichlorinated benzoyl compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the benzothialdehyde and dichlorobenzoyl moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C14H8Cl2OS |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-(3,5-dichlorobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H8Cl2OS/c15-11-5-10(6-12(16)7-11)14(17)13-4-2-1-3-9(13)8-18/h1-8H |
Clé InChI |
AOUGVUTWJUGYOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)


![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)

![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)
